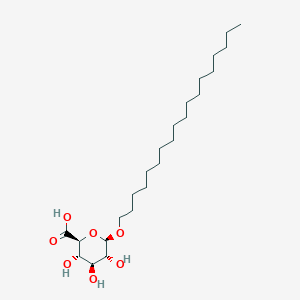
beta-D-Glucopyranosiduronic acid, octadecyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosiduronic acid, octadecyl: is a chemical compound with the molecular formula C24H46O7 and a molecular weight of 446.62 g/mol . It is a derivative of glucuronic acid, where the glucuronic acid moiety is linked to an octadecyl chain. This compound is primarily used in research and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, octadecyl typically involves the esterification of glucuronic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucopyranosiduronic acid, octadecyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to glucoside derivatives.
Substitution: The hydroxyl groups in the glucuronic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Glucoside derivatives.
Substitution: Ester or ether derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranosiduronic acid, octadecyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme-substrate interactions.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranosiduronic acid, octadecyl involves its interaction with biological membranes and enzymes. The octadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The glucuronic acid moiety can interact with specific enzymes, modulating their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Beta-D-Glucopyranosiduronic acid, methyl: Similar structure but with a shorter alkyl chain.
Beta-D-Glucopyranosiduronic acid, ethyl: Another derivative with a slightly longer alkyl chain than the methyl derivative.
Beta-D-Glucopyranosiduronic acid, propyl: Features a propyl chain instead of an octadecyl chain.
Uniqueness: Beta-D-Glucopyranosiduronic acid, octadecyl is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring the formation of micelles or liposomes, such as drug delivery systems and cosmetic formulations .
Eigenschaften
CAS-Nummer |
1413439-62-9 |
|---|---|
Molekularformel |
C24H46O7 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octadecoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-24-21(27)19(25)20(26)22(31-24)23(28)29/h19-22,24-27H,2-18H2,1H3,(H,28,29)/t19-,20-,21+,22-,24+/m0/s1 |
InChI-Schlüssel |
CYXSKZBZNKYHGI-QMDPOKHVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
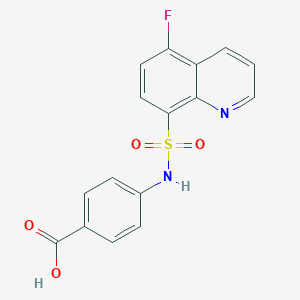
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
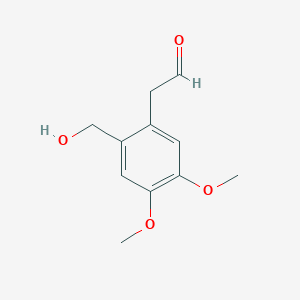
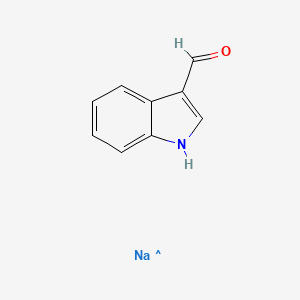
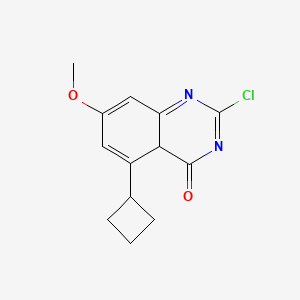
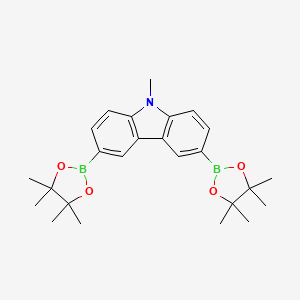
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)

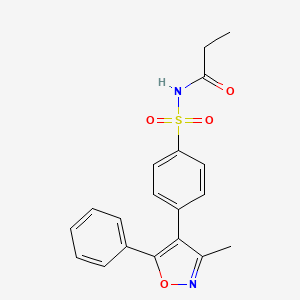
![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)
